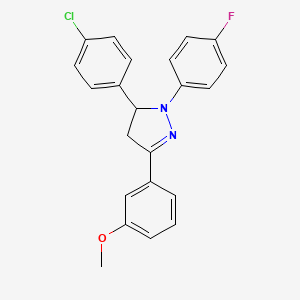

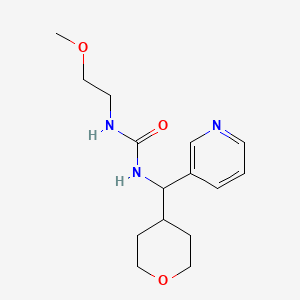

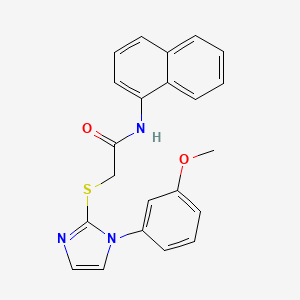

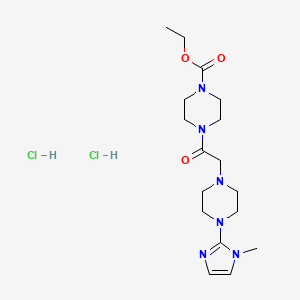

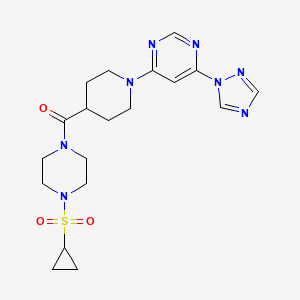

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a heterocyclic molecule that contains a pyrazole core substituted with chlorophenyl, fluorophenyl, and methoxyphenyl groups. This structure suggests potential for various chemical properties and biological activities, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves condensation or cyclization reactions. For instance, a similar compound was synthesized using a condensation/cyclization reaction of a chalcone derivative with hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . Another related compound was synthesized through a multi-step process starting from an anisole derivative, followed by a series of reactions including Grignard reaction, oxidation, and methylation . These methods indicate that the synthesis of the target compound would likely involve similar strategies, utilizing appropriate starting materials and reagents to introduce the desired substituents onto the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic techniques . The crystal structure can reveal important aspects such as the space group, cell dimensions, and molecular geometry. For example, a related compound crystallizes in the triclinic space group with specific cell dimensions and angles . DFT calculations can also be used to predict and compare the molecular geometry and vibrational frequencies of the compound .

Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions due to their reactive sites. The presence of substituents like chloro, fluoro, and methoxy groups can influence the reactivity and the type of reactions the compound can undergo. For example, the chloro and fluoro groups can be involved in nucleophilic substitution reactions, while the methoxy group can be involved in electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical properties such as color and state (e.g., pale yellow powder) and yield of the synthesis can be determined experimentally . The chemical properties, including HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties, can be assessed using quantum chemical methods at a specific level of theory, such as B3LYP/6-31G(d,p) . Biological activities, such as antimicrobial and antioxidant activities, can also be evaluated through various assays .

科学的研究の応用

Synthesis and Structural Characterization

Synthesis of Isostructural Compounds : The synthesis of isostructural compounds, including 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, has been reported. These compounds were crystallized from dimethylformamide solvent, allowing structure determination by single crystal diffraction. The molecular conformation and planarity were analyzed (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Structural Characterization of Substituted Pyrazolines : A study on substituted pyrazolines, including compounds with similar molecular frameworks, provided insights into their molecular conformations and intermolecular interactions, crucial for understanding their potential applications (Chopra, Mohan, Vishalakshi, & Row, 2007).

Crystal Structures and Molecular Modeling

Crystal Structure Analysis : The crystal structures of N-Substituted Pyrazolines were investigated, revealing specific dihedral angles between pyrazole and substituted rings, important for understanding the molecular geometry and potential reactivity (Loh, Quah, Chia, Fun, Sapnakumari, & Narayana, 2013).

Molecular Docking and QSAR Analysis : Studies involving molecular docking and QSAR analysis of pyrazoline analogues, including those with structural similarities, have been conducted to explore their potential as inhibitors of phospholipase A2. These studies provide insights into the molecular interactions and potential therapeutic applications (Lokeshwari, Achutha, Srinivasan, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Antimicrobial and Antifungal Screening

Antimicrobial Activities of Pyrazoline Derivatives : Research on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, including compounds with similar structures, demonstrated notable antibacterial activity, highlighting their potential as antibacterial agents (Shingare, Patil, Gadekar, Sangshetti, & Madje, 2017).

Spectroscopic and Antimicrobial Analysis : A study involving spectroscopic and quantum chemical calculations, including molecular docking, focused on compounds with structural similarities to assess their antimicrobial activity. This research provides a foundation for understanding the biological functions of such compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

特性

IUPAC Name |

3-(4-chlorophenyl)-2-(4-fluorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O/c1-27-20-4-2-3-16(13-20)21-14-22(15-5-7-17(23)8-6-15)26(25-21)19-11-9-18(24)10-12-19/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXYZWGBJCHAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)

![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)

![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)

![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)

![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)

![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)

![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)